

T-0509 (Guretolimod/DSP-0509): A Technical Guide to Innate Immune System Activation

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Compound of Interest

Compound Name: T-0509

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Executive Summary

T-0509, also known as guretolimod or DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for systemic administration. As a potent activator of the innate immune system, DSP-0509 has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other immunotherapies. This technical guide provides an in-depth overview of the core mechanism of action, quantitative preclinical data, and detailed experimental protocols related to DSP-0509-mediated innate immune activation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of TLR7 agonists.

Core Mechanism of Action: TLR7-Mediated Immune Activation

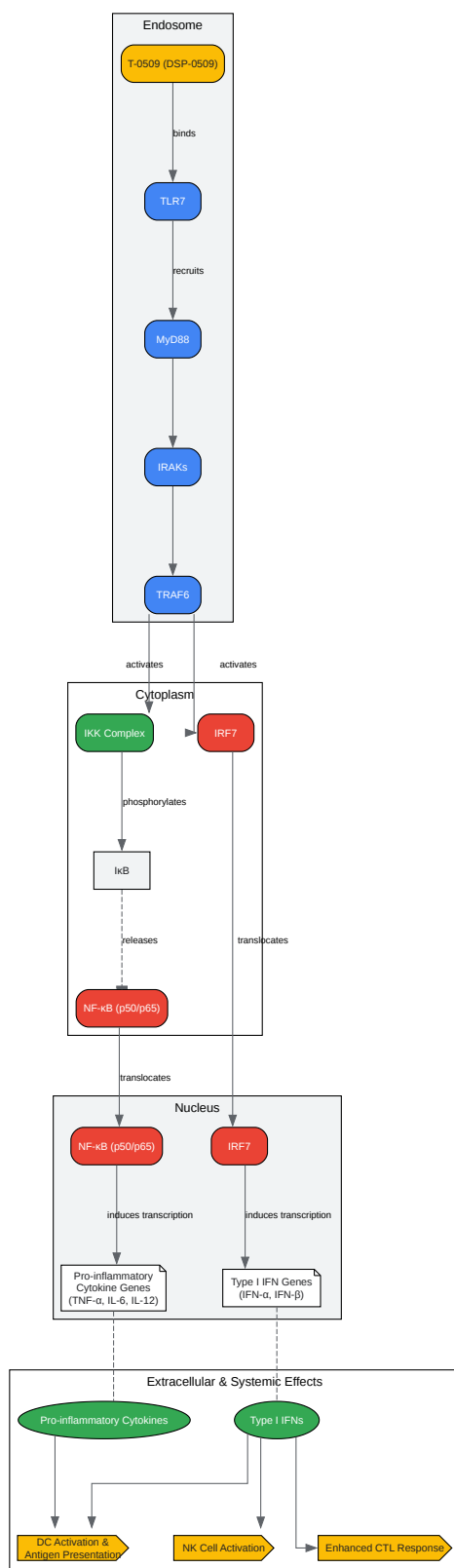
DSP-0509 functions as a selective agonist for Toll-like receptor 7 (TLR7), an endosomally located pattern recognition receptor (PRR) crucial for detecting single-stranded RNA viruses and initiating an innate immune response.^[1] The activation of TLR7 by DSP-0509 triggers a downstream signaling cascade that bridges the innate and adaptive immune systems, leading to a robust anti-tumor response.

The primary immune cells expressing TLR7 and responding to DSP-0509 include plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1] Upon binding to TLR7 within the endosome, DSP-0509 initiates a signaling pathway dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream transcription factors, most notably interferon regulatory factor 7 (IRF7), which is a master regulator of type I interferon (IFN) production (IFN- α and IFN- β).

The secreted type I IFNs play a pivotal role in the subsequent anti-tumor immune response by:

- Activating dendritic cells (DCs): Type I IFNs promote the maturation and activation of conventional DCs, enhancing their ability to process and present tumor antigens to T cells.
- Enhancing cytotoxic T-lymphocyte (CTL) function: They directly promote the proliferation and cytotoxic activity of CD8+ T cells.
- Activating Natural Killer (NK) cells: Type I IFNs stimulate the cytolytic function of NK cells, another key component of the innate anti-tumor response.
- Inducing a pro-inflammatory microenvironment: The signaling cascade also leads to the production of other pro-inflammatory cytokines and chemokines that attract various immune cells to the tumor microenvironment.

This cascade of events effectively converts an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing and synergistic with other immunotherapies like checkpoint inhibitors.



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Caption: **T-0509** (DSP-0509) signaling pathway via TLR7 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DSP-0509.

Table 1: In Vitro Activity of DSP-0509

Parameter	Cell Line	Value	Reference
TLR7 Agonist Activity (EC ₅₀)	HEK293/human TLR7	316 nM	[2]
TLR8 Agonist Activity (EC ₅₀)	HEK293/human TLR8	> 10 µM	[2]

Table 2: In Vivo Pharmacodynamics - Cytokine Induction in Mice

Cytokine	Dose (i.v.)	Time Post-Dose	Fold Increase (approx.)	Mouse Strain	Reference
IFN-α	5 mg/kg	2 hours	>100x	BALB/c	Ota et al., 2023
TNF-α	5 mg/kg	2 hours	~20x	BALB/c	Ota et al., 2023
IP-10 (CXCL10)	5 mg/kg	2 hours	>50x	BALB/c	Ota et al., 2023

Table 3: In Vivo Anti-Tumor Efficacy of DSP-0509 Monotherapy

Tumor Model	Mouse Strain	DSP-0509 Dose (i.v.)	Outcome	Reference
CT26 (colorectal)	BALB/c	5 mg/kg, weekly	Significant tumor growth inhibition	[2]
LM8 (osteosarcoma)	C3H/HeN	1 mg/kg, weekly	Significant inhibition of primary tumor and lung metastases	Ota et al., 2023
4T1 (breast cancer)	BALB/c	5 mg/kg, weekly	No significant monotherapy effect	[2]

Table 4: In Vivo Anti-Tumor Efficacy of DSP-0509 Combination Therapy

Tumor Model	Combination Agent	DSP-0509 Dose (i.v.)	Outcome	Reference
CT26 (colorectal)	anti-PD-1 Ab	5 mg/kg, weekly	Significant synergistic tumor growth inhibition; increased effector memory T cells	Ota et al., 2023
CT26 (colorectal)	anti-CTLA-4 Ab	5 mg/kg, weekly	Synergistic anti-tumor efficacy and effector memory T cell upregulation	Ota et al., 2023
4T1 (breast cancer)	anti-PD-1 Ab	5 mg/kg, weekly	Synergistic tumor growth inhibition	[2]
CT26 (colorectal)	Radiation Therapy	1 mg/kg, weekly	Enhanced anti-tumor activity; increased CTLs and effector memory CD8 T cells	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of DSP-0509.

In Vitro TLR7/TLR8 Reporter Assay

Objective: To determine the agonist activity and selectivity of DSP-0509 for human TLR7 and TLR8.

Methodology:

- **Cell Lines:** HEK293 cells stably co-transfected with a human TLR7 or TLR8 expression vector and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF- κ B-inducible promoter were used.
- **Cell Culture:** Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.
- **Assay Procedure:** a. Cells were seeded into 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours. b. DSP-0509 was serially diluted in assay medium and added to the cells. A known TLR7/8 agonist (e.g., R848) was used as a positive control. c. Plates were incubated for 24 hours at 37°C in a 5% CO₂ incubator. d. The supernatant was collected, and SEAP activity was measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) at 405 nm.
- **Data Analysis:** The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves using non-linear regression analysis.

Murine Bone Marrow-Derived Dendritic Cell (BMDC) Activation

Objective: To assess the ability of DSP-0509 to activate murine dendritic cells.

Methodology:

- **BMDC Generation:** Bone marrow cells were harvested from the femurs and tibias of BALB/c mice and cultured in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.
- **Activation Assay:** a. Day 7 BMDCs were seeded in 24-well plates at 1×10^6 cells/well. b. Cells were stimulated with DSP-0509 (e.g., 1 μ M) for various time points (e.g., 60 and 120 minutes for qPCR, 24 hours for cytokine protein analysis).
- **Analysis:** a. qPCR: Total RNA was extracted, and cDNA was synthesized. The expression of genes encoding cytokines (e.g., *Ifna*, *Ifnb*, *Tnf*, *Il6*) and maturation markers (e.g., H2-Ab1 for MHC class II) was quantified by real-time PCR using specific primers and probes. *Gapdh* was used as a housekeeping gene for normalization. b. ELISA/Luminex: Supernatants were collected, and the concentration of secreted cytokines (e.g., IFN- α , TNF- α) was measured.

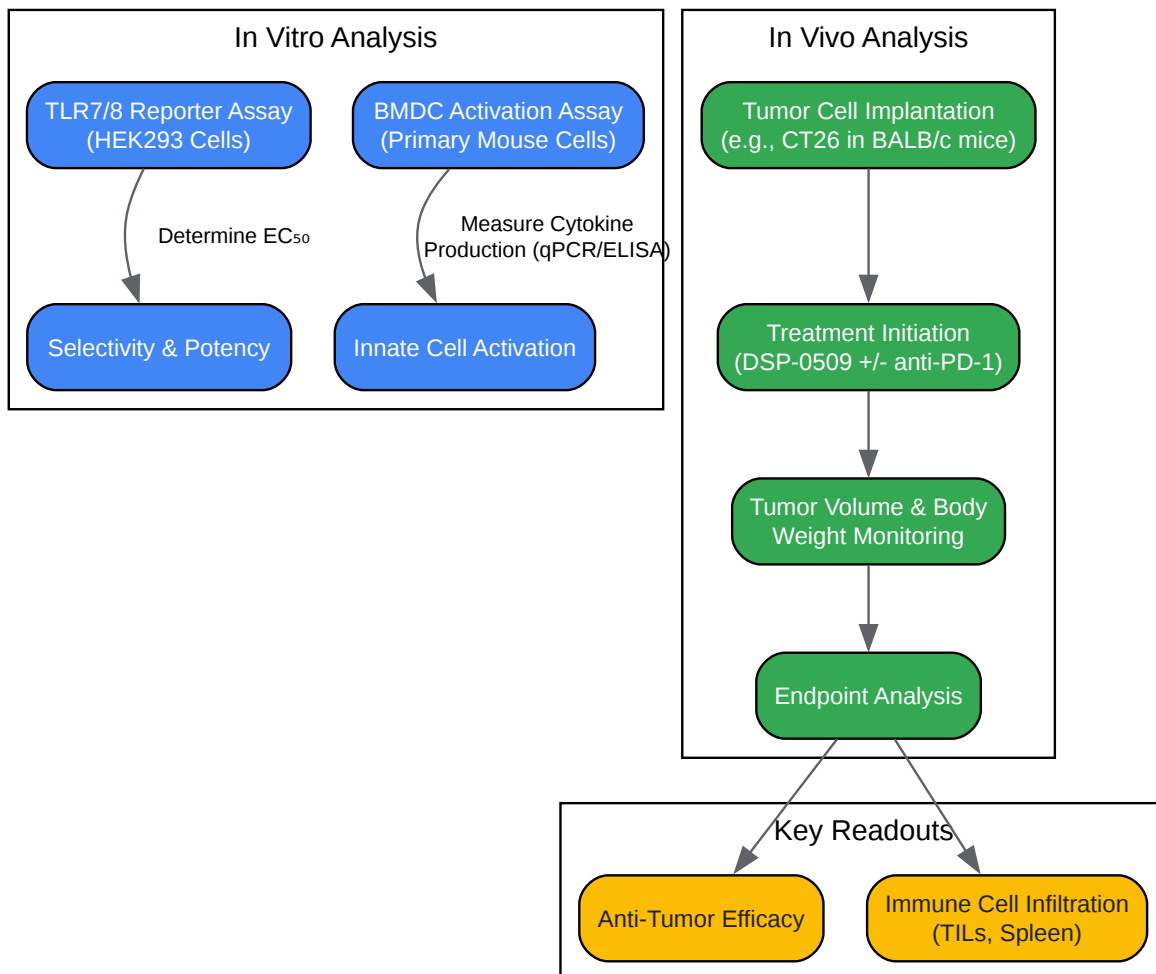
using commercially available ELISA or Luminex kits according to the manufacturer's instructions.

Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of DSP-0509 as a monotherapy or in combination with other agents.

Methodology:

- **Animal Models:** Female BALB/c or C3H/HeN mice (6-8 weeks old) were used. All animal experiments were conducted in accordance with institutional guidelines.
- **Tumor Cell Implantation:** a. CT26 (colorectal carcinoma), 4T1 (breast carcinoma), or LM8 (osteosarcoma) cells were cultured in appropriate medium. b. A suspension of tumor cells (e.g., 1×10^6 CT26 cells in 100 μ L PBS) was injected subcutaneously into the flank of the mice.
- **Treatment Protocol:** a. When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into treatment groups. b. DSP-0509 was administered intravenously (i.v.) via the tail vein, typically on a weekly schedule (e.g., 1 or 5 mg/kg). c. For combination studies, checkpoint inhibitors (e.g., anti-PD-1 antibody, 200 μ g/mouse) were administered intraperitoneally (i.p.) twice weekly.
- **Efficacy Assessment:** a. Tumor volume was measured 2-3 times per week using calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$. b. Body weight and animal welfare were monitored throughout the study.
- **Immunophenotyping (Optional):** At the end of the study, tumors and spleens were harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, NK1.1) for analysis by flow cytometry.



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Caption: General experimental workflow for preclinical evaluation of **T-0509**.

Clinical Development and Status

DSP-0509 (guretolimod) was evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. However, the trial was terminated. The sponsor's stated reason for termination was a "decision to terminate the development of the program due to changing landscape."^[4] No clinical data from this study has been publicly released.

Conclusion

T-0509 (guretolimod/DSP-0509) is a selective, systemically available TLR7 agonist that potently activates the innate immune system. Preclinical data robustly support its mechanism of action, demonstrating induction of type I interferons and pro-inflammatory cytokines, activation of dendritic cells and NK cells, and enhancement of cytotoxic T-lymphocyte responses. This activity translates to significant anti-tumor efficacy in multiple syngeneic mouse models, particularly when used in combination with immune checkpoint inhibitors. While the clinical development of DSP-0509 was halted, the extensive preclinical data provides a valuable foundation for the broader field of TLR7 agonist development, highlighting the therapeutic potential of targeting this innate immune pathway for cancer immunotherapy. The detailed protocols and quantitative data presented in this guide serve as a technical resource for researchers and drug developers working to advance this promising class of immunomodulators.

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